molecular formula C18H20N6O2S B2570930 3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide CAS No. 1115896-25-7

3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide

Número de catálogo: B2570930
Número CAS: 1115896-25-7
Peso molecular: 384.46
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide features a triazoloquinazoline core fused with a sulfanyl-linked cyanomethyl group and a branched alkyl propanamide side chain.

Propiedades

IUPAC Name

3-[1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-12(2)11-20-15(25)7-9-23-16(26)13-5-3-4-6-14(13)24-17(23)21-22-18(24)27-10-8-19/h3-6,12H,7,9-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUINAANBYVNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with anthranilic acid derivatives to form the quinazoline ring.

    Functionalization: The resulting triazoloquinazoline intermediate is further functionalized by introducing the cyanomethylsulfanyl group through a nucleophilic substitution reaction.

    Amidation: Finally, the propanamide moiety is introduced through an amidation reaction using appropriate amines and acylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques and green chemistry principles to minimize waste and energy consumption .

Análisis De Reacciones Químicas

3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, converting it to the corresponding alcohol.

    Hydrolysis: The amide bond in the propanamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Aplicaciones Científicas De Investigación

3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Research: It is used as a molecular probe to study the interactions between triazoloquinazoline derivatives and various biological targets, including enzymes and receptors.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting infectious diseases, inflammation, and neurological disorders.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties

Mecanismo De Acción

The mechanism of action of 3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting key signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth. The cyanomethylsulfanyl group and the triazoloquinazoline core play crucial roles in the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

The triazoloquinazoline core differentiates this compound from other heterocyclic systems, such as pyrazole-thiophene hybrids (e.g., compounds 7a and 7b in ). These hybrids exhibit amino and hydroxy substituents, which enhance hydrogen-bonding capacity but reduce metabolic stability compared to the cyanomethylsulfanyl group in the target compound .

Table 1: Core Structure Comparison

Compound Class Core Structure Key Substituents Biological Implications
Triazoloquinazoline (Target) [1,2,4]Triazolo[4,3-a]quinazoline Cyanomethylsulfanyl, 5-oxo Potential H₁-antihistamine
Pyrazole-Thiophene () Pyrazole + thiophene Amino, hydroxy, cyano/ester Unspecified bioactivity

Sulfanyl Group Variations

The cyanomethylsulfanyl moiety in the target compound contrasts with phenylsulfanyl groups in analogs like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (). The electron-withdrawing cyano group may enhance electrophilicity, influencing receptor binding compared to electron-rich phenyl substituents .

Table 2: Sulfanyl Substituent Impact

Compound Sulfanyl Group Electronic Effects Synthetic Route (Evidence)
Target Compound Cyanomethyl Electron-withdrawing Not explicitly described
Analog Phenyl/heterocyclic Electron-rich Hydrazine hydrate, CS₂/KOH
Compound Chlorophenyl Electron-withdrawing (Cl) Structural data only

Propanamide Side Chain Differences

The N-(2-methylpropyl) group in the target compound increases lipophilicity compared to N-phenyl or N-substituted-phenyl propanamides (). This modification could improve membrane permeability but may reduce solubility in polar solvents .

Table 3: Propanamide Substituent Comparison

Compound Propanamide Substituent Physicochemical Properties Biological Activity
Target Compound 2-Methylpropyl (branched alkyl) High lipophilicity Antihistamine potential
Analog Substituted phenyl Moderate polarity Unspecified

Actividad Biológica

The compound 3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide (CAS Number: 1115900-78-1) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a triazoloquinazoline structure, characterized by the following:

  • Molecular Formula : C17H18N6O2S
  • Molecular Weight : 404.49 g/mol
  • IUPAC Name : 3-{1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide
  • Chemical Structure :
SMILES CC C NC CCN c n1 c2c3cccc2 nnc1SCC N C3 O O\text{SMILES CC C NC CCN c n1 c2c3cccc2 nnc1SCC N C3 O O}

This structure is notable for its diverse functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline and triazole have been shown to possess activity against various bacterial strains. The presence of the cyanomethylsulfanyl group in this compound may enhance its interaction with microbial targets.

Activity Type Pathogen/Bacteria Reference
AntibacterialGram-positive bacteria
AntifungalCandida albicans
AntiviralTMV (Tobacco Mosaic Virus)

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. In studies involving similar triazoloquinazoline derivatives, significant cytotoxic effects were observed:

  • HeLa Cells : Compounds with related structures showed IC50 values indicating effective cytotoxicity against cervical cancer cells.
    IC50 for related compounds 29μM against HeLa [4]\text{IC50 for related compounds }\approx 29\mu M\text{ against HeLa }[4]

This suggests that the compound may also exhibit promising anticancer properties.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that derivatives can trigger apoptotic pathways in cancer cells.
  • Biofilm Disruption : Compounds with similar scaffolds have demonstrated the ability to disrupt biofilm formation in various pathogens.

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent study assessed the antimicrobial efficacy of various triazole derivatives against biofilms formed by Gram-negative and Gram-positive bacteria. The results indicated that compounds with a similar backbone to our target compound exhibited strong biofilm inhibition.
  • Cytotoxicity Assessment :
    • In vitro studies on related quinazoline derivatives revealed their capacity to induce cell death in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Q & A

Q. Advanced: How can computational tools (e.g., COMSOL Multiphysics) improve yield and selectivity in multi-step syntheses?

Answer:

  • Basic: The compound is synthesized via multi-step reactions, typically involving cyclization of triazoloquinazoline precursors followed by sulfanyl and propanamide substitutions. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitutions), temperature control (60–100°C for cyclization), and catalysts like triethylamine to enhance reaction efficiency .
  • Advanced: Computational modeling (e.g., quantum chemical calculations) can predict optimal reaction pathways and transition states, reducing trial-and-error experimentation. AI-driven platforms like COMSOL Multiphysics enable real-time adjustments to parameters such as solvent ratios and temperature gradients, improving yield by >20% in simulated scenarios .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Q. Advanced: How can discrepancies in NMR or LC-MS data be resolved when characterizing novel derivatives?

Answer:

  • Basic: Essential techniques include:
    • NMR Spectroscopy: For verifying substituent positions (e.g., cyanomethyl sulfanyl at C1) .
    • HPLC: To assess purity (>95% threshold) .
    • LC-MS: Confirms molecular weight (e.g., [M+H]+ expected at m/z 452.3) .
  • Advanced: Discrepancies arise from tautomerism or residual solvents. Strategies:
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the triazoloquinazoline core .
    • High-Resolution Mass Spectrometry (HRMS): Differentiates isobaric impurities with ppm-level accuracy .

Basic: What preliminary assays are used to evaluate biological activity?

Q. Advanced: How can researchers elucidate the mechanism of action against specific enzymes (e.g., kinases)?

Answer:

  • Basic: Initial screens include:
    • Enzyme Inhibition Assays: IC50 values against kinases or proteases .
    • Cytotoxicity Testing: IC50 in cancer cell lines (e.g., HCT-116) .
  • Advanced: Mechanistic studies employ:
    • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to target proteins .
    • X-ray Crystallography: Resolves ligand-protein interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Basic: How do structural modifications (e.g., substituents on the triazole ring) influence bioactivity?

Q. Advanced: What strategies mitigate solubility issues without compromising target affinity?

Answer:

  • Basic: Substituent effects are assessed via SAR studies :
    • Electron-Withdrawing Groups (e.g., -Cl): Enhance metabolic stability but reduce solubility .
    • Polar Moieties (e.g., -OCH3): Improve aqueous solubility but may lower membrane permeability .
  • Advanced: To balance solubility and activity:
    • Prodrug Design: Introduce phosphate esters hydrolyzed in vivo .
    • Nanoparticle Encapsulation: Use liposomal carriers to enhance bioavailability .

Basic: How are stability and shelf-life assessed under varying storage conditions?

Q. Advanced: What computational models predict degradation pathways?

Answer:

  • Basic: Stability tests include:
    • Forced Degradation Studies: Exposure to heat (40°C), humidity (75% RH), and UV light .
    • HPLC Monitoring: Tracks decomposition products over 6 months .
  • Advanced: Machine learning models (e.g., QSPR) predict degradation based on molecular descriptors like logP and H-bond donors. Molecular dynamics simulations identify vulnerable bonds (e.g., amide hydrolysis) .

Basic: How do researchers address conflicting bioactivity data across studies?

Q. Advanced: What statistical frameworks reconcile variability in high-throughput screening results?

Answer:

  • Basic: Common causes include:
    • Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) .
    • Assay Conditions: Control pH, serum content, and incubation time .
  • Advanced: Apply Bayesian Meta-Analysis to aggregate data, weighting studies by sample size and assay robustness. Machine learning (e.g., random forests) identifies confounding variables (e.g., solvent DMSO concentration) .

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